molecular formula C18H22O2 B11770026 2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid

2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid

Cat. No.: B11770026
M. Wt: 270.4 g/mol
InChI Key: HUDYINFVSMWUNU-MWABVPJASA-N
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Description

2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid is a complex organic compound with the molecular formula C18H22O2 It is characterized by its unique adamantane structure, which is a tricyclic hydrocarbon with a phenyl group attached to one of its carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of adamantane with a phenyl group, followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The phenyladamantane structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon structure, lacking the phenyl and acetic acid groups.

    1-Phenyladamantane: Similar structure but without the acetic acid moiety.

    Adamantane-1-carboxylic acid: Contains the acetic acid group but lacks the phenyl group.

Uniqueness

2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid is unique due to the combination of the adamantane core, phenyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-[(5R,7S)-3-phenyl-1-adamantyl]acetic acid

InChI

InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20)/t13-,14+,17?,18?

InChI Key

HUDYINFVSMWUNU-MWABVPJASA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O

Origin of Product

United States

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